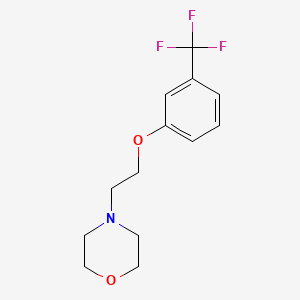

3-(2-Morpholinoethoxy)benzotrifluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[3-(trifluoromethyl)phenoxy]ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO2/c14-13(15,16)11-2-1-3-12(10-11)19-9-6-17-4-7-18-8-5-17/h1-3,10H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXINXMNJWDHVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388159 | |

| Record name | 4-[2-[3-(trifluoromethyl)phenoxy]ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004715-25-6 | |

| Record name | 4-[2-[3-(trifluoromethyl)phenoxy]ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing the Benzotrifluoride Moiety in Contemporary Chemical Sciences

The benzotrifluoride (B45747) moiety, which is a benzene (B151609) ring substituted with a trifluoromethyl group (-CF3), is a crucial building block in modern organic chemistry. Its prevalence has grown significantly due to the unique properties imparted by the trifluoromethyl group. The high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond confer a range of desirable characteristics to molecules containing this group.

In the realm of medicinal chemistry, the trifluoromethyl group is often introduced to enhance the metabolic stability of drug candidates. This is because the C-F bond is resistant to enzymatic cleavage, a common pathway for drug metabolism in the body. Furthermore, the lipophilicity of the trifluoromethyl group can improve a molecule's ability to cross biological membranes, a critical factor for drug efficacy. The trifluoromethyl group can also modulate the acidity or basicity of nearby functional groups, which can in turn influence a molecule's binding affinity to its biological target.

Beyond pharmaceuticals, benzotrifluoride and its derivatives are utilized as specialty solvents and intermediates in the synthesis of a variety of materials, including polymers and dyes. smolecule.comnih.govchemicalbook.comresearchgate.net The unique electronic properties of the benzotrifluoride system make it a versatile component in the design of functional materials with specific optical or electronic properties.

Table 1: Physicochemical Properties of Benzotrifluoride

| Property | Value |

| Molecular Formula | C₇H₅F₃ |

| Molecular Weight | 146.11 g/mol |

| Boiling Point | 102 °C |

| Melting Point | -29.05 °C |

| Density | 1.18 g/cm³ |

| Appearance | Colorless liquid |

Note: The data in this table is for the parent compound, benzotrifluoride, and serves as a reference for the properties of the moiety.

The Significance of the Morpholine Pharmacophore in Drug Discovery and Development

The morpholine (B109124) ring is a heterocyclic amine that is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of new drugs. The utility of the morpholine ring stems from its unique combination of features.

From a physicochemical perspective, the morpholine ring is a polar, water-soluble group that can improve the pharmacokinetic profile of a drug candidate. benthamdirect.com Its presence can enhance a molecule's aqueous solubility, which is often a challenge in drug development, and can also help to fine-tune its lipophilicity to achieve the desired balance for absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

From a structural standpoint, the chair-like conformation of the morpholine ring can serve as a rigid linker or a scaffold to orient other functional groups in a specific three-dimensional arrangement. This is crucial for achieving a precise fit with the binding site of a target protein. The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events.

The morpholine moiety is a component of numerous approved drugs across a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antiviral agents. nih.gov Its versatility and favorable properties have cemented its status as a valuable tool in the medicinal chemist's arsenal. nih.govresearchgate.net

Table 2: Examples of Drugs Containing the Morpholine Moiety

| Drug Name | Therapeutic Area |

| Gefitinib | Anticancer |

| Linezolid | Antibiotic |

| Aprepitant | Antiemetic |

| Reboxetine | Antidepressant |

Rationale for Investigating 3 2 Morpholinoethoxy Benzotrifluoride

Historical and Current Synthetic Routes to the Morpholine Ring System

The morpholine ring is a fundamental heterocyclic scaffold in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. nih.govwikipedia.org Its synthesis has evolved from classical methods to more sophisticated and efficient modern strategies.

Historically, the industrial production of morpholine often involves the dehydration of diethanolamine (B148213) with concentrated sulfuric acid or the reaction of diethylene glycol with ammonia (B1221849) at high temperatures and pressures over a catalyst. wikipedia.org Another classical route involves the reaction of bis(2-chloroethyl)ether with ammonia. wikipedia.org

Modern synthetic chemistry offers a plethora of methods for constructing the morpholine ring. e3s-conferences.orgresearchgate.net A common and versatile approach begins with 1,2-amino alcohols, which can undergo cyclization reactions. researchgate.netchemrxiv.org For instance, a sequence involving coupling with α-haloacid chlorides, followed by cyclization and reduction, can yield a variety of substituted morpholines. researchgate.net Another innovative, high-yielding method involves a redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols into morpholines. organic-chemistry.org This approach is noted for its ability to cleanly produce N-monoalkylation products. organic-chemistry.org

Other strategies include the ring-opening of aziridines or epoxides followed by cyclization, which has been reviewed as a viable pathway to morpholine derivatives. researchgate.netresearchgate.net The intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by reagents like boron trifluoride etherate, also provides a route to the 1,4-oxazinane (morpholine) structure. organic-chemistry.org

Strategies for Introducing the Trifluoromethylphenyl Moiety

The trifluoromethyl (CF3) group is a crucial substituent in many pharmaceutical and agrochemical compounds due to its ability to alter properties like metabolic stability and receptor binding affinity. cas.cnnih.govjst.go.jp The synthesis of the 3-(trifluoromethyl)phenyl precursor required for this compound can be achieved through several established organofluorine chemistry strategies.

A common industrial method for producing benzotrifluorides involves the reaction of the corresponding benzotrichloride (B165768) with hydrogen fluoride, often in the presence of a catalyst. google.com The introduction of the trifluoromethyl group can also be accomplished through nucleophilic trifluoromethylation of esters or other carbonyl compounds. beilstein-journals.org For instance, fluoroform (HCF3) in combination with a strong base like potassium hexamethyldisilazide (KHMDS) can effectively convert methyl esters into trifluoromethyl ketones. beilstein-journals.org

Furthermore, the synthesis of trifluoromethyl-substituted aromatic rings can be approached via C-H activation, a modern strategy that avoids the need for pre-functionalized substrates. cas.cn Palladium-catalyzed C-H fluorination is one such method. cas.cn For building more complex molecules, the addition of aryl nucleophiles to CF3-substituted imines is an attractive approach for creating α-trifluoromethyl amines, which are important pharmacophores. nih.gov The synthesis of specific isomers, like 3-amino-2-methylbenzotrifluoride, has been achieved through multi-step processes involving condensation and chemical reduction. google.com The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate, is another classical method for introducing fluorine onto an aromatic ring, which can be a precursor step to forming the trifluoromethyl group. chemicalbook.com

Ether Linkage Formation Approaches

The ether bond is a stable and common functional group in many biologically active molecules. numberanalytics.comlabinsights.nl The formation of the ether linkage in this compound connects the morpholine-containing side chain to the trifluoromethyl-substituted aromatic ring.

The most well-known and widely used method for this type of transformation is the Williamson ether synthesis. numberanalytics.comwikipedia.orgbyjus.com This reaction typically involves the S_N2 reaction between an alkoxide ion and a primary alkyl halide. wikipedia.orgbyjus.com In the context of synthesizing the target molecule, this would involve deprotonating 3-(trifluoromethyl)phenol (B45071) to form a phenoxide, which then acts as a nucleophile to displace a leaving group (such as a halide or tosylate) from a 2-morpholinoethyl derivative.

The reaction is generally carried out in a polar aprotic solvent to facilitate the nucleophilic substitution. numberanalytics.com The choice of reactants is crucial; the alkylating agent should ideally be a primary halide to avoid competing elimination reactions. wikipedia.org This method is highly versatile and is used extensively in both laboratory and industrial settings for preparing both symmetrical and asymmetrical ethers. byjus.com Modifications to this classic reaction have been developed to improve efficiency and yield, particularly for more complex molecules. nih.gov

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced techniques that offer improved efficiency, selectivity, and environmental friendliness compared to traditional methods.

Catalysis-Driven Transformations in the Synthesis of Morpholine Derivatives

Catalysis plays a pivotal role in the modern synthesis of morpholine derivatives, enabling reactions that are otherwise difficult or inefficient. nih.govacs.org Transition metal catalysis is particularly prominent. For example, a tandem one-pot reaction using a titanium catalyst for hydroamination followed by a ruthenium catalyst for asymmetric transfer hydrogenation allows for the highly enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.orgacs.orgacs.org

Other catalytic systems, such as those based on palladium, have been used for the Wacker-type aerobic oxidative cyclization of alkenes to form various nitrogen heterocycles, including morpholines. organic-chemistry.org Iron(III) has been shown to catalyze the diastereoselective synthesis of substituted morpholines from allylic alcohol derivatives. organic-chemistry.org Furthermore, copper-catalyzed domino reactions involving terminal alkynes, isocyanates, and oxiranes provide an atom-economic route to highly substituted morpholine derivatives. thieme-connect.com Even morpholine itself can act as an organocatalyst in certain reactions, such as in the solvent-free synthesis of polyhydroquinoline derivatives. researchgate.net

Table 1: Examples of Catalysis in Morpholine Synthesis

| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference(s) |

| Ti catalyst / Ru catalyst | Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ether-containing aminoalkynes | Chiral 3-substituted morpholines | acs.org, acs.org, organic-chemistry.org |

| Pd(DMSO)₂(TFA)₂ | Wacker-type Aerobic Oxidative Cyclization | Alkenes | Morpholines, piperidines, etc. | organic-chemistry.org |

| Iron(III) | Diastereoselective Cyclization | Allylic alcohol derivatives | Substituted morpholines | organic-chemistry.org |

| Copper(I) iodide | Domino Reaction | Terminal alkynes, isocyanates, oxiranes | Substituted morpholines | thieme-connect.com |

| Laccase | Oxidative Cross-linking | Morpholines, dihydroxylated aromatics | Morpholine-substituted aromatics | nih.gov |

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.commdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including morpholine derivatives. nih.govresearchgate.netresearchgate.net

For instance, the synthesis of morpholine-based chalcones has been achieved efficiently using microwave irradiation, which was found to be a more reliable technique than conventional methods. mdpi.com Similarly, new acetamide (B32628) derivatives of morpholine have been synthesized in good yields with significantly reduced reaction times (from hours to minutes) under microwave conditions. mdpi.com The synthesis of quinoline (B57606) and phenothiazine (B1677639) derivatives has also benefited from microwave assistance, with improvements in reaction times and, in some cases, yields. nih.gov These methods are often performed under solvent-free conditions or on solid supports, further enhancing their "green" credentials. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference(s) |

| Synthesis of Acetamide Derivatives | 2–3 hours | 5–10 minutes | Moderate to good yields achieved | mdpi.com |

| Skraup Synthesis of 7-amino-8-methylquinoline | Longer reaction time | Significantly shorter time | Not improved, but faster | nih.gov |

| Synthesis of Morpholine-based Chalcones | Slower | Faster with higher conversion | Yes | mdpi.com |

| N-heterocyclization with dihalides | Slower | Faster | Improved greener methodology | nih.gov |

Solvent-Free and Aqueous-Phase Reactions

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that minimize or eliminate the use of volatile organic solvents. mdpi.comrsc.org Solvent-free reactions, often conducted by grinding reactants together or using a catalytic amount of a liquid phase, can lead to improved efficiency and easier product purification. researchgate.net For example, the Hantzsch condensation to produce polyhydroquinoline derivatives can be effectively catalyzed by morpholine under solvent-free conditions. researchgate.net

Aqueous-phase reactions represent another green alternative, utilizing the unique properties of water to facilitate organic transformations. mdpi.com While the poor solubility of many organic compounds can be a limitation, this can sometimes be overcome, for instance, by using microwave irradiation. nih.gov The synthesis of various nitrogen-containing heterocycles, including pyrrolidines and piperidines, has been successfully carried out in an aqueous medium. nih.gov The development of water-soluble catalysts is also expanding the scope of aqueous-phase synthesis for creating complex molecules like N-heterocycles. mdpi.comchalmers.se

Multicomponent Reactions in the Synthesis of Analogues

Multicomponent reactions (MCRs) represent a highly efficient and convergent approach in organic synthesis, where three or more reactants combine in a single operation to form a product that incorporates the majority of atoms from each starting material. nih.govnih.gov This strategy is characterized by its inherent advantages in pot, atom, and step economy (PASE), making it a powerful tool for generating libraries of structurally complex molecules, such as analogues of this compound. nih.gov The application of MCRs can significantly shorten synthetic pathways, thereby reducing costs and waste generation. rsc.org

The synthesis of diverse heterocyclic systems, including those containing morpholine or other nitrogen-containing rings, is a well-established application of MCRs. beilstein-journals.org For instance, the Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino-amide scaffold. beilstein-journals.org This versatile scaffold can undergo subsequent post-modification reactions, such as cyclizations, to yield a wide array of heterocyclic structures. beilstein-journals.orgbeilstein-journals.org

In the context of synthesizing analogues of this compound, a hypothetical MCR could be designed. For example, a reaction could involve:

A benzotrifluoride-containing aldehyde (e.g., 3-formylbenzotrifluoride).

An amine capable of forming the morpholine ring, such as an amino alcohol.

A suitable isocyanide.

A carboxylic acid component.

The resulting Ugi adduct could then be further manipulated to form the desired morpholine-containing target structure. Other notable MCRs, such as the Biginelli, Passerini, and Groebke-Blackburn-Bienaymé (GBB-3CR) reactions, provide alternative pathways to rapidly assemble diverse molecular architectures relevant to medicinal chemistry. nih.govnih.gov The ability of MCRs to efficiently generate diverse structures makes them ideal for the discovery and optimization of biologically active molecules. nih.govbeilstein-journals.org

Table 1: Examples of Multicomponent Reactions and Their Products

| Reaction Name | Number of Components | Typical Reactants | Core Product Scaffold |

|---|---|---|---|

| Ugi Reaction | 4 | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino-amide |

| Biginelli Reaction | 3 | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Passerini Reaction | 3 | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy-carboxamide |

| Groebke-Blackburn-Bienaymé (GBB) Reaction | 3 | Aldehyde, Isocyanide, Amidino-substituted N-heterocycle | Imidazo-fused Heterocycle |

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly integral to the design of synthetic routes in the pharmaceutical industry, aiming to reduce environmental impact and enhance safety. jk-sci.com These principles focus on improving the efficiency of chemical reactions to minimize waste, decrease the use of hazardous substances, and lower energy consumption. jk-sci.comnumberanalytics.com When applied to the synthesis of complex molecules like this compound and its analogues, these principles guide chemists in developing more sustainable and economically viable processes. numberanalytics.com Key considerations include the use of environmentally benign solvents, maximization of atom economy, and the development of sustainable reaction conditions through catalysis. jk-sci.com

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental concerns. Traditional solvents such as dichloromethane (B109758) and other chlorinated hydrocarbons are facing increased scrutiny due to their toxicity and environmental persistence. researchgate.netnih.gov

Benzotrifluoride (BTF), also known as α,α,α-trifluorotoluene, has emerged as a promising and more environmentally benign alternative solvent for a wide range of organic reactions. researchgate.netugent.be It is considered less harmful than many conventional solvents and is available in large quantities. researchgate.net BTF is relatively inert and suitable for diverse chemical transformations, including ionic, radical, and transition-metal catalyzed reactions. researchgate.netugent.be Its physical properties, such as a boiling point of 102 °C and a density of 1.18 g/mL, make it a practical substitute for solvents like dichloromethane and toluene. researchgate.net Furthermore, BTF is a crucial component in fluorous synthesis because it can dissolve both standard organic molecules and highly fluorinated compounds. researchgate.netugent.be In the synthesis of this compound analogues, BTF could uniquely serve as both a key structural component and a greener reaction medium.

Table 2: Comparison of Benzotrifluoride with Common Organic Solvents

| Property | Benzotrifluoride (BTF) | Dichloromethane (DCM) | Toluene | Tetrahydrofuran (THF) |

|---|---|---|---|---|

| Boiling Point (°C) | 102 | 40 | 111 | 66 |

| Density (g/mL) | 1.18 | 1.33 | 0.87 | 0.89 |

| Environmental/Safety Profile | Considered more environmentally friendly than many halogenated solvents. ugent.beresearchgate.net | Suspected carcinogen, environmental concerns. | Toxic, volatile organic compound (VOC). | Peroxide-forming, VOC. |

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comrsc.org The formula is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A high atom economy signifies a more efficient process with less waste generation. numberanalytics.com Reaction types such as additions and rearrangements typically have a 100% theoretical atom economy, whereas substitution and elimination reactions generate stoichiometric by-products, thus lowering their atom economy. jk-sci.com For example, the Wittig reaction, while effective, has poor atom economy due to the generation of a triphenylphosphine (B44618) oxide byproduct, which has a significant molecular weight. rsc.org

Strategies to maximize atom economy and minimize waste in the synthesis of this compound analogues include:

Designing reactions with high atom economy: Prioritizing addition, cycloaddition, and rearrangement reactions over less efficient transformations. jk-sci.com

Utilizing catalytic processes: Catalysts increase reaction efficiency and can be used in small amounts, reducing waste compared to stoichiometric reagents. numberanalytics.com

Employing Multicomponent Reactions (MCRs): As discussed previously, MCRs are inherently atom-economical as they combine multiple starting materials into a single product with minimal by-products. nih.gov

The development of sustainable reaction conditions aims to reduce energy consumption, utilize renewable resources, and employ safer chemical pathways. For the synthesis of morpholine-containing compounds and their analogues, several modern methodologies align with these goals.

One key area of development is the move away from stoichiometric reagents towards catalytic systems. Palladium-catalyzed reactions, for instance, have been used for the synthesis of substituted morpholines through carboamination processes. nih.gove3s-conferences.org More recently, photoredox catalysis using iridium or inexpensive organic photocatalysts has enabled C-H functionalization and the coupling of various fragments under mild conditions, often using visible light as the energy source. organic-chemistry.orgsci-hub.se

Other sustainable approaches include:

Flow Chemistry: Conducting reactions in continuous flow systems can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processing. organic-chemistry.org

Alternative Energy Sources: The use of microwave irradiation can dramatically reduce reaction times and energy input compared to conventional heating. beilstein-journals.orgbeilstein-journals.org

Biocatalysis: The use of enzymes can provide high selectivity under mild, aqueous conditions, as seen in the production of adipic acid from glucose as a green alternative to benzene-based routes. youtube.com While not directly reported for this compound, the principles of biocatalysis are broadly applicable in green synthesis. jk-sci.com

By integrating these advanced synthetic methods and green chemistry principles, the production of this compound and its analogues can be achieved more efficiently and sustainably.

General Overview of Pharmacological Activities Associated with Morpholine-Containing Structures

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. acs.orgnih.gov Its presence can influence a molecule's solubility, metabolic stability, and target-binding affinity. smolecule.comveeprho.com Compounds containing a morpholine moiety have demonstrated a wide array of biological activities, including but not limited to:

Central Nervous System (CNS) Activity: Morpholine derivatives are found in drugs targeting CNS disorders, acting as antidepressants, anxiolytics, and antipsychotics. smolecule.comgsconlinepress.com

Anticancer Activity: Several morpholine-containing compounds have been investigated as anticancer agents, often targeting kinases and other enzymes involved in cell growth and proliferation. veeprho.comresearchgate.net

Anti-inflammatory and Analgesic Effects: The morpholine scaffold has been incorporated into molecules with anti-inflammatory and pain-relieving properties. researchgate.net

Antimicrobial and Antifungal Activity: Certain morpholine derivatives have shown efficacy against various bacterial and fungal strains. researchgate.netyoutube.com

Biological Targets and Receptor Interactions

The versatility of the morpholine ring allows it to interact with a diverse range of biological targets. acs.orgyoutube.com These include:

Kinases: A significant number of kinase inhibitors incorporate a morpholine ring, which can form crucial hydrogen bonds within the ATP-binding site. Targets include PI3K, mTOR, and other protein kinases. smolecule.comveeprho.com

G-Protein Coupled Receptors (GPCRs): Morpholine-containing ligands have been developed for various GPCRs, such as dopamine (B1211576), serotonin (B10506), and opioid receptors. gsconlinepress.comnih.gov

Enzymes: Besides kinases, other enzymes like tyrosinase and ubiquitin-specific proteases (USPs) have been identified as targets for morpholine derivatives. researchgate.net

The morpholine moiety can play a critical role in determining the affinity and selectivity of a ligand for its receptor. Its ability to act as a hydrogen bond acceptor and its conformational flexibility allow for fine-tuning of interactions within a receptor's binding pocket. smolecule.comgsconlinepress.com The specific substitution pattern on the morpholine ring and its connection to the rest of the molecule are key determinants of its binding profile. rsc.org

Mechanisms of Pharmacological Action

The mechanisms through which morpholine-containing compounds exert their effects are as varied as their biological targets. acs.orgveeprho.com

In the context of enzyme inhibition, the morpholine ring can participate in several ways: smolecule.com

Direct Binding Site Interaction: The morpholine oxygen can act as a hydrogen bond acceptor, anchoring the inhibitor to the enzyme's active site.

Allosteric Modulation: In some cases, the morpholine-containing molecule may bind to a site other than the active site, inducing a conformational change that inhibits enzyme activity.

Medicinal Chemistry and Pharmacological Exploration of this compound

Following a comprehensive review of publicly available scientific literature and databases, there is no published research detailing the medicinal chemistry or pharmacological properties of the specific chemical compound This compound (CAS Number: 1004715-25-6) .

While this compound is listed by chemical suppliers for research purposes, there are no scientific articles, patents, or other publications that investigate its synthesis, biological activity, or potential therapeutic applications. The absence of such data makes it impossible to provide an analysis of its cellular signaling pathway interventions, its potential in neurological disorders or cancer research, or its anti-inflammatory, immunomodulatory, or other biological activities as requested.

The field of medicinal chemistry is vast, and many compounds are synthesized and cataloged for potential screening and research. However, only a fraction of these are selected for further study and have their biological activities characterized in published literature. At present, this compound appears to be a compound that has not yet been the subject of such detailed pharmacological investigation.

Therefore, the following sections of the requested article outline cannot be addressed based on current scientific knowledge:

Investigational Therapeutic Applications

Other Diverse Biological Activities (e.g., antiviral, anticonvulsant, antihyperlipidemic, antioxidant, antimicrobial, antileishmanial)

Further research and publication in peer-reviewed scientific journals would be required to elucidate the pharmacological profile of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidating Key Structural Features for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For 3-(2-Morpholinoethoxy)benzotrifluoride, the key structural features that are likely to determine its biological activity are the trifluoromethyl-substituted phenyl ring, the flexible ethoxy linker, and the morpholine (B109124) ring. This combination of an aromatic region and a basic amine moiety is characteristic of ligands for various receptors, including sigma receptors.

The general pharmacophore model for sigma-1 (σ1) receptor ligands, for instance, consists of a positive ionizable group (typically a basic amine) and two hydrophobic regions. nih.govnih.gov In this compound, the nitrogen atom of the morpholine ring can act as the positive ionizable group upon protonation at physiological pH. The benzotrifluoride (B45747) moiety serves as a significant hydrophobic region. The spatial relationship between these groups, dictated by the ethoxy linker, is crucial for fitting into the receptor's binding site.

Research on related structures, such as the selective serotonin (B10506) reuptake inhibitor (SSRI) and potent σ1 receptor ligand fluvoxamine, reveals the importance of these features. drugbank.comnih.gov Fluvoxamine also contains a trifluoromethylphenyl group and a basic amine connected by a flexible chain, underscoring the relevance of this scaffold for neurological targets. nih.gov The structural similarity suggests that this compound may also exhibit affinity for the σ1 receptor, a protein implicated in a variety of cellular functions and a target for therapeutic intervention in several diseases. nih.govnih.gov

Impact of the Morpholine Ring Substitution on Pharmacological Profile

The morpholine ring is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to act as a versatile pharmacophore. drugbank.comnih.govnih.gov In the context of this compound, the morpholine moiety is expected to be a critical determinant of its pharmacological profile. As a secondary amine, the nitrogen atom in the morpholine ring is basic and can be protonated, forming a cationic center that can engage in ionic interactions with acidic residues in a receptor's binding pocket. e3s-conferences.org

The substitution pattern on the morpholine ring itself can significantly modulate the pharmacological activity of the parent compound. Studies on various morpholine-containing derivatives have shown that even small modifications can lead to substantial changes in potency and selectivity. e3s-conferences.org For example, the introduction of alkyl or aryl substituents on the morpholine ring can alter its steric bulk and lipophilicity, thereby influencing how the molecule fits into and interacts with its biological target.

In the case of σ1 receptor ligands, the nature of the substituent on the nitrogen atom of a basic amine group is a key factor in determining binding affinity and selectivity. While this compound has an unsubstituted morpholine, hypothetical modifications could be explored to optimize its activity.

Table 1: Hypothetical Impact of Morpholine Ring Substitutions on Pharmacological Profile

| Substitution on Morpholine Nitrogen | Potential Impact on Pharmacological Profile | Rationale |

| Unsubstituted (as in the title compound) | Baseline activity | The unsubstituted nitrogen provides a basic center for receptor interaction. |

| Small Alkyl (e.g., Methyl, Ethyl) | May increase lipophilicity and alter binding affinity | Small alkyl groups can fill small hydrophobic pockets within the binding site. |

| Bulky Alkyl (e.g., t-Butyl) | May decrease binding affinity | Steric hindrance could prevent optimal binding to the target receptor. |

| Aryl (e.g., Phenyl) | Could introduce additional hydrophobic interactions | Aromatic groups can engage in pi-stacking interactions with aromatic residues in the receptor. |

Role of the Trifluoromethyl Group in Modulating Activity

One of the primary effects of the trifluoromethyl group is its strong electron-withdrawing nature, which can influence the acidity or basicity of nearby functional groups and affect the molecule's interaction with its biological target. Furthermore, the CF3 group is highly lipophilic, which can enhance the molecule's ability to cross cell membranes and the blood-brain barrier. This is a particularly important consideration for compounds targeting the central nervous system.

The trifluoromethyl group can also serve as a bioisostere for other groups, such as a methyl or chloro group, allowing for the fine-tuning of a compound's steric and electronic profile. nih.gov Its presence can also block metabolic oxidation at the position it occupies on the aromatic ring, thereby increasing the metabolic stability and half-life of the compound.

Table 2: Influence of the Trifluoromethyl Group on Molecular Properties

| Property | Influence of the Trifluoromethyl Group |

| Lipophilicity | Increases |

| Electronic Effect | Strong electron-withdrawing |

| Metabolic Stability | Increases by blocking oxidation |

| Receptor Binding | Can engage in specific interactions with the binding site |

Conformational Analysis and Its Influence on Biological Interactions

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. This compound is a flexible molecule due to the presence of the ethoxy linker. The rotational freedom around the single bonds in this linker allows the molecule to adopt a variety of conformations. The biologically active conformation is the specific spatial arrangement of the molecule that allows it to fit optimally into the binding site of its target receptor.

Conformational analysis of structurally related molecules, such as fluvoxamine, suggests that the molecule likely exists as a mixture of different conformers in solution. nih.gov The lowest energy conformer may not necessarily be the one that binds to the receptor. The ability of the molecule to adopt a higher energy conformation to achieve optimal binding is an important aspect of its biological activity. The interaction with the receptor provides the energy to stabilize this "bioactive" conformation. Understanding the conformational preferences of this compound is therefore essential for predicting its biological interactions.

Computational Approaches to SAR/SPR

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for activity.

For a series of analogs of this compound, a QSAR model could be developed to correlate various physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) with their biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These methods generate 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity.

For σ1 receptor ligands, 3D-QSAR models have been successfully developed and have highlighted the importance of steric, electrostatic, and hydrophobic fields in determining binding affinity. nih.gov A hypothetical CoMSIA model for a series of analogs of this compound might reveal that bulky substituents are favored in certain regions, while electron-withdrawing groups are preferred in others.

Table 3: Example of a Hypothetical 3D-QSAR Model for Analogs of this compound

| Field | Favorable Region | Unfavorable Region |

| Steric | Green Contours (e.g., near the phenyl ring) | Yellow Contours (e.g., clashing with the receptor surface) |

| Electrostatic | Blue Contours (positive charge favored, e.g., near the morpholine nitrogen) | Red Contours (negative charge favored) |

| Hydrophobic | Yellow Contours (hydrophobic groups favored, e.g., around the benzotrifluoride) | White Contours (hydrophilic groups favored) |

| H-Bond Donor | Cyan Contours (H-bond donors favored) | Purple Contours (H-bond donors disfavored) |

| H-Bond Acceptor | Magenta Contours (H-bond acceptors favored) | Orange Contours (H-bond acceptors disfavored) |

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.govresearchgate.net For σ1 receptor ligands, several pharmacophore models have been developed based on the structures of known active compounds. nih.govresearchgate.net

A common pharmacophore model for σ1 receptor ligands includes:

A positive ionizable feature (corresponding to the protonated amine).

One or more hydrophobic features (corresponding to aromatic or aliphatic groups).

Sometimes, a hydrogen bond acceptor feature.

This compound fits this model well, with the morpholine nitrogen serving as the positive ionizable feature and the benzotrifluoride moiety as a key hydrophobic feature. The development of a specific pharmacophore model for a series of analogs of this compound could help in the design of new, more potent ligands by providing a 3D map of the essential features for binding. This model could then be used for virtual screening of large chemical databases to identify new compounds with the desired pharmacological activity.

Based on a comprehensive search of available scientific literature, no specific molecular docking or ligand-protein interaction studies for the compound This compound have been identified.

Computational methods like molecular docking are pivotal in modern drug discovery to predict how a small molecule (ligand) might bind to a specific protein target. nih.gov These in silico techniques are used to screen large libraries of compounds, identify potential drug candidates, and understand the molecular basis of their activity by analyzing binding affinities and interactions at the atomic level. nih.govnih.gov The process typically involves preparing the 3D structures of both the ligand and the protein receptor, defining a binding site, and then using a scoring function to evaluate the best-fitting poses of the ligand within that site. nih.gov

While research exists on the molecular docking of various compounds containing related structural fragments—such as a morpholine ring, a trifluoromethyl group, or an ether linkage—no studies were found that specifically analyze the complete structure of this compound.

Therefore, without available research data, it is not possible to provide detailed findings on its specific ligand-protein interactions, binding affinities, or the amino acid residues involved in its potential binding to any protein target.

Preclinical Biological Evaluation: in Vitro and in Vivo Research

In Vitro Studies

In vitro studies have been instrumental in characterizing the direct interactions of 3-(2-Morpholinoethoxy)benzotrifluoride with its molecular targets and its effects on cellular functions.

Cell-based assays have been pivotal in demonstrating the efficacy and selectivity of this compound. These assays have shown that the compound acts as a multifunctional serotonin (B10506) agent. fda.gov In vitro studies using various cell lines have consistently demonstrated its high affinity and specific binding to serotonin receptors. embopress.org

Interactive Table: In Vitro Receptor Activity of this compound

| Receptor | Activity | Reference |

| 5-HT1A | Agonist | embopress.orgnih.gov |

| 5-HT2A | Antagonist | embopress.orgnih.gov |

| 5-HT2B | Moderate Antagonist | embopress.orgnih.gov |

| 5-HT2C | Moderate Antagonist | embopress.orgnih.gov |

| Dopamine (B1211576) D4 | Moderate Antagonist | embopress.orgnih.gov |

Biochemical assays have provided quantitative data on the binding affinity of this compound to its molecular targets, confirming its engagement at a molecular level. These assays are fundamental to understanding the potency of the compound.

Receptor binding studies have determined the inhibitor constant (Ki) values, which indicate the concentration of the compound required to inhibit 50% of the target receptor's activity. For this compound, these assays have revealed a high affinity for the 5-HT1A receptor, with a Ki of 1 nM, and a lower, yet significant, affinity for the 5-HT2A receptor, with a Ki of 49 nM. researchgate.net The compound also displays affinity for the D4 receptor (Ki = 4–24 nM), 5-HT2B receptor (Ki = 89.3 nM), and 5-HT2C receptor (Ki = 88.3 nM). researchgate.net These biochemical data corroborate the findings from cell-based assays and provide a precise measure of target engagement.

Interactive Table: Biochemical Binding Affinities (Ki) of this compound

| Target Receptor | Binding Affinity (Ki) | Reference |

| 5-HT1A | 1 nM | researchgate.net |

| 5-HT2A | 49 nM | researchgate.net |

| Dopamine D4 | 4–24 nM | researchgate.net |

| 5-HT2B | 89.3 nM | researchgate.net |

| 5-HT2C | 88.3 nM | researchgate.net |

Analysis of cellular pathways has shed light on the downstream effects of this compound's interaction with its primary targets. The compound's action on 5-HT1A and 5-HT2A receptors is believed to modulate the release of key neurotransmitters in the brain. fda.gov

Specifically, its agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2A receptors are thought to lead to a decrease in serotonin levels while simultaneously increasing the levels of dopamine and norepinephrine, particularly in the prefrontal cortex. researchgate.netmdpi.com This modulation of neurotransmitter balance is considered a key aspect of its mechanism of action, influencing brain circuits involved in reward and motivation. fda.govmdpi.com

In Vivo Studies Using Model Organisms

Studies in mammalian models, including rats and premenopausal women in clinical trials, have been central to the pharmacological evaluation of this compound. In rats, the compound has been shown to act on the cerebral cortex by activating postsynaptic 5-HT1A receptors and antagonizing postsynaptic 5-HT2A receptors in the medial prefrontal cortex. mdpi.com These animal studies provided early evidence for its proposed mechanism of action.

Clinical trials in premenopausal women with Hypoactive Sexual Desire Disorder (HSDD) have been the primary setting for in vivo pharmacological research in humans. biorxiv.orgmdpi.com These studies have demonstrated the efficacy of the compound in improving measures of sexual desire and reducing associated distress compared to placebo. mdpi.comnih.gov

A review of the available scientific literature did not yield any specific studies on the use of zebrafish embryo models for the early assessment of this compound. While zebrafish embryos are increasingly used as a model organism for developmental toxicity screening of various chemical compounds, no public data from such studies on this particular compound could be located. nih.gov

Evaluation of Efficacy in Disease Models

Comprehensive searches of scientific databases and scholarly articles have revealed a notable lack of publicly available research on the preclinical efficacy of this compound in established disease models. While the synthesis and chemical properties of this compound may be documented in chemical literature, its biological activity and potential therapeutic effects appear to be an area with limited investigation.

Consequently, detailed research findings, including specific outcomes in various disease models and corresponding data, are not available in the current body of scientific publications. This absence of data prevents a detailed discussion and the creation of informative data tables regarding its in vivo or in vitro efficacy. Further research would be necessary to elucidate any potential pharmacological effects and to evaluate its performance in preclinical studies.

Lack of Publicly Available Metabolism Data for this compound

Despite a comprehensive search of scientific literature and public databases, there is a notable absence of specific studies detailing the metabolism and biotransformation of the chemical compound this compound, also known as flumexadol. Consequently, the requested article on its metabolic profile cannot be generated at this time.

Extensive searches were conducted to locate research pertaining to the in vitro and in vivo metabolism of this compound. These efforts included searching for studies utilizing standard hepatic models such as liver S9 fractions and hepatocytes, which are instrumental in elucidating the metabolic fate of xenobiotics. researchgate.netnih.govdls.com Typically, such studies would identify major metabolites, delineate the biotransformation pathways involving Phase I (functionalization) and Phase II (conjugation) reactions, and provide insights into the compound's metabolic stability. pharmacy180.comnih.govnih.gov

Furthermore, the search aimed to uncover comparative metabolism studies across different species (e.g., human, rat, dog) to understand potential interspecies differences in metabolic pathways, a critical aspect in drug development and safety assessment. nih.govsemanticscholar.orgnih.govmdpi.com Information on metabolic liabilities, which are structural features of a molecule that can lead to undesirable metabolic outcomes, was also sought. nih.gov

The lack of available data prevents a scientifically accurate discussion on the following key areas outlined in the request:

Metabolism and Biotransformation Studies

Metabolic Stability and Liability Considerations:There is no published data on the metabolic half-life or potential structural liabilities of this compound.

While general principles of drug metabolism are well-established, applying them to a specific compound without experimental evidence would be speculative and would not meet the required standard of a scientifically accurate and informative article. The biotransformation of a drug is highly dependent on its unique chemical structure and the specific enzymes that can interact with it. nih.govdrugbank.comnih.govyoutube.com

It is possible that research on the metabolism of 3-(2-Morpholinoethoxy)benzotrifluoride exists in proprietary industry reports that are not publicly accessible, or that the compound has not been the subject of extensive metabolic investigation.

Until such research is published and becomes available in the public domain, a detailed article on the metabolism and biotransformation of this compound cannot be constructed.

Analog Synthesis and Derivatization for Lead Optimization

Design Principles for Novel 3-(2-Morpholinoethoxy)benzotrifluoride Analogues

The design of new analogues is guided by established medicinal chemistry principles, including structure-activity relationships (SAR), bioisosteric replacement, and conformational analysis. The primary goal is to probe the chemical space around the lead structure to identify modifications that result in improved interaction with the biological target.

Key design principles involve:

Modification of the Benzotrifluoride (B45747) Moiety: The trifluoromethyl (CF₃) group significantly influences the electronic properties and lipophilicity of the molecule. Its strong electron-withdrawing nature can be critical for target binding. Design strategies often explore moving the CF₃ group to the ortho- or para- positions to probe the target's binding pocket topology. Furthermore, bioisosteric replacement of the CF₃ group with other electron-withdrawing groups like nitro (NO₂) or pentafluorosulfanyl (SF₅) can lead to surprising SAR results, where steric and electronic factors may not correlate directly with activity. nih.gov In some cases, replacing it with electronically divergent groups like methyl (CH₃) can also yield highly active compounds. nih.gov

Variation of the Ethoxy Linker: The two-carbon ether linker connecting the aromatic ring and the morpholine (B109124) group plays a crucial role in determining the spatial orientation of these two key fragments. Design principles include altering the linker's length (e.g., propoxy or butoxy chains), introducing rigidity (e.g., incorporating double bonds or cyclopropane (B1198618) rings), or changing its chemical nature (e.g., thioether or aminoalkyl linkers). These changes can optimize the distance and angle between the terminal moieties for a better fit within the target's active site.

| Molecular Component | Design Principle | Rationale | Example Modification |

|---|---|---|---|

| Benzotrifluoride Ring | Positional Isomerism | Probe different regions of the binding pocket. | Move CF₃ from meta- to para- or ortho- position. |

| Benzotrifluoride Ring | Bioisosteric Replacement | Modulate electronics and lipophilicity while retaining key binding interactions. nih.gov | Replace CF₃ with NO₂, CN, or SF₅. nih.gov |

| Ethoxy Linker | Length Variation | Optimize the distance between the aromatic and heterocyclic moieties. | Synthesize propoxy or methoxy (B1213986) analogues. |

| Ethoxy Linker | Conformational Constraint | Reduce conformational flexibility to lock in an active conformation and improve entropy of binding. | Incorporate a cyclopropyl (B3062369) group into the linker. |

| Morpholine Ring | Heterocycle Scaffolding | Alter basicity, hydrogen bonding capacity, and solubility profile. chemrxiv.org | Replace with piperidine, thiomorpholine (B91149), or 1,4-oxazepane. chemrxiv.org |

Synthetic Strategies for Analogue Libraries

The efficient generation of a diverse set of analogues for screening requires robust and flexible synthetic strategies. Parallel synthesis and flow chemistry are often employed to accelerate the creation of compound libraries. nih.gov A convergent synthetic approach is typically favored, where the core fragments of the molecule are synthesized separately and then combined in the final steps. mdpi.com

Synthesis of Substituted Benzotrifluoride Precursors: The synthesis often begins with commercially available substituted phenols or benzaldehydes. For instance, 3-hydroxybenzotrifluoride can serve as a starting point. Williamson ether synthesis is a common method to attach the linker, reacting the phenoxide with a dihaloalkane (e.g., 1-bromo-2-chloroethane) to yield an intermediate like 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene.

Synthesis of Heterocyclic Fragments: A variety of substituted morpholines and other nitrogen-containing heterocycles can be prepared using established multi-step procedures or obtained from commercial sources. chemrxiv.org

Library Assembly: The final library assembly typically involves the coupling of the benzotrifluoride-linker fragment with the desired heterocyclic amine. This is often achieved via a nucleophilic substitution reaction where the amine displaces the terminal halide on the linker. To generate a library, this reaction can be performed in parallel using an array of different heterocyclic amines. mdpi.com For more complex scaffolds, solid-phase synthesis can be employed, where one of the fragments is attached to a resin, allowing for the use of excess reagents and simplified purification through washing. mdpi.com

| Synthetic Step | Reaction Type | Description | Reference Strategy |

|---|---|---|---|

| Linker Attachment | Williamson Ether Synthesis | Reaction of a substituted phenol (B47542) (e.g., 3-hydroxybenzotrifluoride) with a dihaloalkane in the presence of a base. | General alkylation methods. |

| Final Coupling | Nucleophilic Substitution | The terminal halide of the ether-linked benzotrifluoride is displaced by a heterocyclic amine (e.g., morpholine). | Convergent synthesis approaches. mdpi.com |

| Library Generation | Parallel Synthesis | Running multiple coupling reactions simultaneously in a well-plate format with a diverse set of amines. | Techniques for drug-like libraries. mdpi.com |

| Library Generation | Flow Chemistry | Continuous production of analogues by pumping reactants through a heated reactor, allowing for rapid optimization and scale-up. nih.gov | Modern methods for bioactive compound synthesis. nih.gov |

Evaluation of Modified Analogues for Enhanced Activity or Selectivity

Once synthesized, the library of analogues undergoes systematic biological evaluation to identify compounds with improved characteristics. This process involves a series of in vitro assays to measure potency and selectivity against the intended biological target.

The evaluation process typically includes:

Primary Screening: All synthesized analogues are tested at a single, high concentration against the target (e.g., an enzyme or receptor) to identify "hits" that show significant activity.

Dose-Response Analysis: Hits from the primary screen are further evaluated across a range of concentrations to determine their potency, commonly expressed as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kᵢ). nih.gov

Selectivity Profiling: Promising compounds are tested against related off-target proteins to assess their selectivity. A high selectivity index (ratio of off-target IC₅₀ to on-target IC₅₀) is desirable to minimize potential side effects. nih.govresearchgate.net

Research findings often demonstrate that small structural changes can lead to significant differences in biological activity. For example, moving the trifluoromethyl group from the meta to the para position might increase potency tenfold due to a more favorable interaction with a hydrophobic pocket in the target protein. Similarly, replacing the morpholine ring with a thiomorpholine might enhance selectivity by introducing a unique interaction that is not possible with the original scaffold.

| Compound ID | Modification from Parent Compound | Target IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| Parent | 3-(CF₃), Morpholine | 150 | 10 |

| Analogue 1 | 4-(CF₃), Morpholine | 15 | 50 |

| Analogue 2 | 3-(NO₂), Morpholine | 125 | 12 |

| Analogue 3 | 3-(CF₃), Piperidine | 250 | 8 |

| Analogue 4 | 3-(CF₃), Thiomorpholine | 95 | 80 |

| Analogue 5 | 4-(CF₃), Thiomorpholine | 8 | 250 |

The hypothetical data in the table illustrates a typical outcome of an SAR study. Analogue 1 shows that moving the CF₃ group to the para-position significantly improves potency. Analogue 4 demonstrates that replacing the morpholine with thiomorpholine enhances selectivity. The combination of these two beneficial modifications in Analogue 5 results in a highly potent and selective lead candidate, demonstrating the success of the iterative design and evaluation process. researchgate.net

Academic Toxicology Research

In Vitro Toxicity Screening in Relevant Cell Lines

No published studies were identified that have performed in vitro toxicity screening of 3-(2-Morpholinoethoxy)benzotrifluoride in any relevant cell lines. General methodologies for in vitro toxicity testing often involve assessing cytotoxicity in cell lines derived from specific organs like the liver (e.g., HepG2), kidney (e.g., NRK-52E), or heart (e.g., H9c2) to predict potential organ-specific toxicity. nih.gov However, the application of these methods to this compound has not been documented in the available literature. High-throughput screening (HTS) protocols, such as the 3T3 Neutral Red Uptake (NRU) phototoxicity test, are used to evaluate the potential for chemical-induced phototoxicity but no such data exists for this specific compound. nih.gov

Acute and Repeated Dose Toxicity Studies in Research Models

There is no available information from acute or repeated dose toxicity studies conducted on this compound in any research models. Such studies are fundamental for characterizing a compound's toxicological profile. europa.eu They typically involve administering a substance to animal models, such as rodents, to determine parameters like the median lethal dose (LD50) in acute studies and to identify target organs and no-observed-adverse-effect-levels (NOAEL) in repeated dose studies. europa.eu Despite the importance of this data for safety assessment, no such studies for this compound have been published.

Investigation of Specific Organ System Toxicity in Preclinical Models

No research dedicated to the investigation of specific organ system toxicity of this compound in preclinical models has been found. The primary reasons for compound failure in drug development often include hepatic, cardiac, and renal toxicity. nih.gov Studies investigating these specific organ toxicities are crucial but appear not to have been conducted or published for this compound.

Patent Landscape and Intellectual Property Analysis in Relation to 3 2 Morpholinoethoxy Benzotrifluoride

Review of Existing Patents for the Compound and its Analogues

A direct patent for the standalone compound 3-(2-Morpholinoethoxy)benzotrifluoride is not prominently found. Instead, its patent relevance is established through its utility in creating more complex patented entities. The patent landscape is therefore best understood by examining the patents for the final products derived from it and for analogous benzotrifluoride (B45747) derivatives.

The most pertinent area of patent activity is in the synthesis of Flibanserin (B1672775), a drug used for treating hypoactive sexual desire disorder (HSDD) in premenopausal women. nih.govnih.gov Flibanserin, chemically known as 1-[2-[4-(3-trifluoromethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1H-benzimidazol-2-one, was originally developed as an antidepressant. nih.govgoogle.com The initial patents for Flibanserin and its derivatives were filed by Boehringer Ingelheim. nih.govchemistryworld.com

Patents for benzotrifluoride and its derivatives, in general, have been present for several decades, focusing on various preparation processes. For example, patents like US4242286A describe processes for preparing benzotrifluoride and its derivatives through gas-phase reactions, highlighting the industrial importance of this class of compounds. google.com Other patents concern the synthesis of specific analogues, such as 3-amino-2-methylbenzotrifluoride, which serves as an intermediate for therapeutic agents. google.comgoogle.com

The table below provides a summary of representative patents and their relevance to the broader landscape of this compound and its analogues.

| Patent Number | Title | Relevance |

| EP0526434 | Benzimidazolone derivatives, processes for preparing them and their use in pharmaceutical compositions | The original patent family for Flibanserin, where compounds structurally related to this compound are used as intermediates. google.com |

| US7151103B2 | Method of treating female hypoactive sexual desire disorder with flibanserin | Covers the specific use of Flibanserin for HSDD, a key therapeutic application for the final product derived from the subject compound. google.com |

| WO2010128516A2 | Process for the preparation of flibanserin involving novel intermediates | Discloses improved synthetic routes for Flibanserin, which may involve intermediates like this compound. google.com |

| US4242286A | Process for preparing benzotrifluoride and its derivatives | General process patent for benzotrifluoride derivatives, indicating the foundational chemistry for the subject compound. google.com |

| US4209464A | Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide | Patent for an analogue, demonstrating the broader interest in substituted benzotrifluorides as chemical intermediates. google.com |

Analysis of Patent Claims Related to Synthesis, Use, and Formulation

The patent claims relevant to this compound are typically found within patents for the final drug product, Flibanserin. These claims can be categorized into three main areas:

Synthesis: Patents such as WO2010128516A2 claim processes for the preparation of Flibanserin. google.com These process claims often cover the reaction of a benzimidazolone intermediate with a piperazine (B1678402) derivative. google.comgoogle.com While not explicitly naming this compound, the synthesis of the necessary piperazine intermediate would likely involve this compound or a closely related precursor. The claims are generally broad enough to protect various synthetic pathways leading to the final active pharmaceutical ingredient (API).

Use: A significant portion of the patent protection for Flibanserin is focused on its method of use. For instance, US Patent 7,151,103 B2 specifically claims a method for treating female hypoactive sexual desire disorder by administering a therapeutically effective amount of Flibanserin. google.com These use patents are crucial for protecting the commercial application of the drug, thereby creating value for the underlying chemical entities, including the intermediates used in its synthesis.

Formulation: Later patents in the lifecycle of Flibanserin are directed towards specific formulations. For example, European Patent EP2090297A1 covers pharmaceutical immediate and extended-release systems containing Flibanserin. googleapis.com These patents claim specific compositions, including excipients and pH modifiers, designed to control the release profile of the drug. googleapis.com Such formulation patents can extend the intellectual property protection for a drug product even after the primary compound patent has expired.

Identification of Key Patent Holders and Research Trends within Patent Literature

The patent literature clearly identifies two key commercial entities in the development and patenting of products derived from this compound:

Boehringer Ingelheim: This German pharmaceutical company was the original developer of Flibanserin. nih.govchemistryworld.comjustia.com Their initial research focused on the compound's potential as an antidepressant. nih.gov The early patents for Flibanserin and its synthesis were filed by Boehringer Ingelheim. However, after the drug failed to show significant efficacy for depression in clinical trials, the company ceased its development for this indication. nih.gov

Sprout Pharmaceuticals: This US-based company acquired the rights to Flibanserin from Boehringer Ingelheim. nih.govgreyb.com Sprout Pharmaceuticals repurposed the drug, focusing on its observed side effect of increased libido in female subjects. nih.gov They successfully navigated the regulatory process, gaining FDA approval for Flibanserin (marketed as Addyi) for the treatment of HSDD in premenopausal women. nih.govgreyb.com Sprout's patenting strategy has focused on the new use of the compound and securing its market position for this specific indication. google.comjustia.com

The research trend evident from the patent literature is the strategic repurposing of existing chemical entities for new therapeutic indications. The journey of Flibanserin from a failed antidepressant to an approved treatment for HSDD exemplifies this trend. This approach can be economically advantageous as it builds upon existing safety and manufacturing data.

| Patent Holder | Role in Development |

| Boehringer Ingelheim | Original developer of Flibanserin, initial patents on the compound and its synthesis for antidepressant indications. nih.govchemistryworld.comjustia.com |

| Sprout Pharmaceuticals | Acquired the rights to Flibanserin, pursued and obtained approval for HSDD, and holds patents for this new use. nih.govgreyb.comjustia.com |

Implications of Patent Activity on Future Research and Development

The patent activity surrounding Flibanserin and, by extension, its intermediate this compound, has several implications for future research and development:

Focus on Drug Repurposing: The successful repurposing of Flibanserin highlights a viable strategy for pharmaceutical R&D. This may encourage other companies to screen existing compound libraries, including other benzotrifluoride derivatives, for new therapeutic uses. The patent landscape demonstrates that strong intellectual property protection can be obtained for new uses of known compounds.

Incentive for Niche Indications: The development of Flibanserin for HSDD, a previously underserved market, shows that patent protection can incentivize research into niche therapeutic areas. This can lead to the development of novel treatments for conditions that have been overlooked by larger pharmaceutical companies.

Importance of Formulation Patents: The patents on specific formulations of Flibanserin underscore the importance of lifecycle management for pharmaceutical products. googleapis.com By developing and patenting improved delivery systems, companies can extend the commercial life of a drug and maintain a competitive advantage.

Barriers to Generic Entry: The web of patents covering the synthesis, use, and formulation of Flibanserin creates a significant barrier to entry for generic manufacturers. greyb.comgreyb.com While the primary compound patent may expire, these additional layers of intellectual property can delay the availability of generic alternatives. The estimated generic launch date for Addyi is influenced by this comprehensive patent portfolio. greyb.com

Future Research Directions and Translational Perspectives

Unexplored Biological Activities and Molecular Targets

The unique combination of a benzotrifluoride (B45747) group and a morpholine (B109124) ring in 3-(2-Morpholinoethoxy)benzotrifluoride suggests a range of potential biological activities that remain largely unexplored. The morpholine moiety is a "privileged" structure in medicinal chemistry, known for improving pharmacokinetic properties and interacting with a wide array of biological targets. sci-hub.seresearchgate.net It is found in drugs targeting CNS disorders, inflammation, and cancer. nih.govnih.govacs.org The benzotrifluoride group, on the other hand, is often used to enhance metabolic stability and receptor binding affinity due to the strong electron-withdrawing nature of the trifluoromethyl (CF3) group. researchgate.netnih.gov

Given that the closely related compound, Flumexadol, is an analgesic, a primary area for investigation would be pain-related molecular targets beyond the classical opioid receptors. Future research should focus on screening this compound against a panel of targets implicated in neuropathic and inflammatory pain.

Furthermore, the morpholine scaffold is integral to many CNS-active agents, where it can modulate receptor activity or act as a scaffold. nih.govresearchgate.net This suggests that this compound and its analogs could be investigated for activity against targets involved in neurodegenerative diseases and psychiatric disorders. nih.govnih.gov The compound's potential for anticancer activity, a known feature of many morpholine derivatives, also warrants investigation, particularly against CNS tumors where blood-brain barrier penetration is crucial. nih.govacs.org

Table 1: Potential Molecular Targets for Future Investigation

| Target Class | Specific Examples | Rationale Based on Structural Moieties |

|---|---|---|

| Ion Channels | Voltage-gated sodium channels (Nav), Calcium channels (Cav) | Known targets for analgesics and neuropsychiatric drugs. |

| GPCRs | Sigma receptors (σ1, σ2), Cannabinoid receptors (CB1, CB2), Novel opioid receptors | Morpholine derivatives show affinity for various GPCRs involved in pain and mood. researchgate.net |

| Enzymes | Kinases (e.g., PI3K, mTOR), Secretases (e.g., BACE-1), Cyclooxygenase (COX) | Morpholine is a scaffold in many enzyme inhibitors for cancer and neurodegeneration. nih.govacs.org |

| Transporters | Monoamine transporters (SERT, DAT, NET) | Key targets in the treatment of depression and other psychiatric disorders. |

Development of Novel Synthetic Routes with Improved Sustainability

The synthesis of aryl ethers and the incorporation of fluorinated groups are mature fields in organic chemistry, yet there is a continuous drive for more sustainable and efficient methods. Traditional synthesis of benzotrifluoride derivatives can involve harsh reagents and conditions. acs.orgbeilstein-journals.org The preparation of this compound likely involves a nucleophilic substitution reaction, such as a Williamson ether synthesis, between a 3-hydroxybenzotrifluoride precursor and a 2-morpholinoethyl halide.

Future research should aim to develop greener synthetic strategies. This could include:

Catalyst-Free Methods : Exploring reaction conditions that avoid heavy metal catalysts, potentially using microwave irradiation or flow chemistry to improve efficiency and reduce waste. researchgate.net

Photoredox Catalysis : These methods can enable C-O bond formation under mild conditions, offering an alternative to traditional transition-metal-catalyzed cross-coupling reactions. sci-hub.se

Green Solvents : Utilizing more environmentally benign solvents. Interestingly, benzotrifluoride (BTF) itself is considered a greener solvent than many chlorinated alternatives and could be explored as the reaction medium. researchgate.net

Table 2: Comparison of Synthetic Approaches

| Approach | Traditional Method | Potential Sustainable Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Ether Formation | Williamson ether synthesis with strong base and polar aprotic solvent. | Transition-metal-free C-O cross-coupling; Photoredox catalysis. | Milder conditions, broader functional group tolerance, reduced waste. sci-hub.se |

| Fluorination | Halogen exchange (Halex) reactions using HF or SbF3. beilstein-journals.org | Radical fluorination; Late-stage trifluoromethylation. | Increased safety, higher selectivity, and modularity for creating derivatives. mdpi.com |

| Overall Process | Batch processing. | Continuous flow chemistry. | Improved heat and mass transfer, enhanced safety, easier scalability. |

Integration of Advanced Computational Methods in Drug Design

Advanced computational methods are indispensable for modern drug discovery, enabling the rapid screening of virtual libraries, prediction of properties, and optimization of lead compounds. For a molecule like this compound, these tools can accelerate research significantly.

Future research should integrate the following computational approaches:

Molecular Docking and Virtual Screening : To screen the compound against large databases of biological targets to identify potential binding partners and prioritize experimental testing. researchgate.net

Molecular Dynamics (MD) Simulations : To study the stability of the ligand-protein complex over time and to understand the specific molecular interactions—such as hydrogen bonds or hydrophobic contacts—that stabilize binding. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) : To build models that correlate structural features of a series of analogs with their biological activity, guiding the design of more potent and selective compounds. sci-hub.se

ADME/Tox Prediction : In silico models can predict absorption, distribution, metabolism, excretion, and potential toxicity profiles early in the discovery process, helping to de-risk candidates before significant resources are invested. researchgate.net

Table 3: Application of Computational Methods

| Computational Method | Specific Application for this compound | Expected Outcome |

|---|---|---|

| Molecular Docking | Screen against CNS-related targets (e.g., sigma receptors, ion channels). | A prioritized list of potential biological targets for experimental validation. researchgate.net |

| MD Simulations | Analyze the conformational flexibility of the morpholinoethoxy chain and its interaction with a validated target's binding pocket. | Insight into the binding mode and stability of the compound-target complex. nih.gov |

| QSAR Studies | Develop models based on a library of analogs with varied substituents on the benzene (B151609) ring. | Predictive models to guide the synthesis of next-generation compounds with improved activity. sci-hub.se |

| ADME Prediction | Calculate properties like lipophilicity (logP), blood-brain barrier permeability, and metabolic stability. | Early identification of potential pharmacokinetic liabilities. |

Clinical Translational Potential and Challenges for Related Compounds

Translating a promising compound from the laboratory to clinical use is a complex process fraught with challenges. The structural features of this compound offer both potential advantages and foreseeable hurdles.

Translational Potential:

Blood-Brain Barrier (BBB) Permeability : The morpholine ring is often incorporated into CNS drug candidates to improve properties like water solubility and BBB penetration, which is a major advantage for targeting neurological and psychiatric disorders. nih.govresearchgate.net

Metabolic Stability : The trifluoromethyl group is known to block metabolic oxidation at its position of attachment, which can lead to improved metabolic stability and a more favorable pharmacokinetic profile. nih.gov

Translational Challenges:

Pharmacokinetics (PK) : Despite potential advantages, predicting human pharmacokinetics remains a major challenge. Issues such as rapid clearance, poor absorption, or extensive metabolism can derail development. researchgate.net Off-target binding can also lead to non-linear pharmacokinetics. nih.gov

Target-Mediated Drug Disposition (TMDD) : If the compound binds with high affinity to a target that is widely expressed, it can lead to complex, non-linear pharmacokinetics that are difficult to manage in a clinical setting. nih.gov

Species Differences : Pharmacokinetic and toxicological profiles can vary significantly between preclinical animal models and humans, making accurate prediction of a compound's behavior challenging. researchgate.net

Table 4: Translational Considerations

| Feature | Potential Advantage | Potential Challenge |

|---|---|---|

| Morpholine Moiety | Can improve solubility and CNS penetration. researchgate.net | May be a site for metabolism (e.g., N-dealkylation), potentially leading to active or inactive metabolites. |

| Benzotrifluoride Group | Enhances metabolic stability and can improve binding affinity. nih.gov | Can significantly increase lipophilicity, potentially leading to off-target binding or poor solubility. |

| Overall Structure | Combination of features may lead to a balanced profile suitable for CNS targeting. | The interaction between the two key moieties could lead to unforeseen pharmacokinetic or safety issues. |

Collaborative Research Opportunities in the Field

The exploration of a novel chemical entity like this compound is best undertaken through collaborative efforts that bring together diverse expertise. The modern drug discovery landscape increasingly relies on partnerships to bridge the gap between basic research and clinical development. drugbank.com

Key opportunities for collaboration include:

Academic-Industry Partnerships : Pharmaceutical companies often seek to collaborate with academic labs on innovative projects. addconsortium.org Such partnerships can provide academic researchers with access to industry-standard screening libraries, drug development expertise, and funding, while industry gains access to novel science and potential drug candidates. drugbank.com